2-Amino-3-chloro-5-nitrobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-3-chloro-5-nitrobenzotrifluoride involves nucleophilic substitution reactions and catalytic reductions. For instance, a novel fluorinated bis(ether amine) monomer was prepared through the reaction of 2-chloro-5-nitrobenzotrifluoride with 2,3-dihydroxynaphthalene, followed by reduction with hydrazine and Pd/C . Similarly, a fluorinated diamine monomer was synthesized by reacting 2-chloro-5-nitrobenzotrifluoride with tert-butylhydroquinone, followed by a similar reduction process . These synthetic routes are crucial for developing new compounds with potential applications in materials science.
Molecular Structure Analysis
The molecular structure of compounds derived from 2-Amino-3-chloro-5-nitrobenzotrifluoride is confirmed using various spectroscopic techniques. In the case of triazine derivatives, the structure was confirmed by IR, 1H NMR, 19F NMR, mass spectral data, and elemental analysis . The crystal and molecular structures of related compounds, such as 2-amino-4-nitrobenzoic acid, have been determined using X-ray crystallography, revealing specific hydrogen bonding patterns and space group information .
Chemical Reactions Analysis
The chemical reactions involving 2-Amino-3-chloro-5-nitrobenzotrifluoride derivatives are primarily focused on the synthesis of polyimides and other polymers. These reactions include nucleophilic aromatic substitution and subsequent polycondensation with various aromatic dianhydrides . The reactivity of these compounds is essential for creating materials with desirable physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 2-Amino-3-chloro-5-nitrobenzotrifluoride are notable for their potential applications. The synthesized polyimides exhibit high solubility in organic solvents, transparency, and good tensile strength . They also show high thermal stability, with glass transition temperatures ranging from 245 to 300°C and decomposition temperatures above 500°C . The dielectric constants and moisture absorption rates of these materials are low, making them suitable for electronic applications .
Scientific Research Applications
Antiviral Compound Synthesis : 2-Amino-3-chloro-5-nitrobenzotrifluoride is used in the synthesis of disubstituted benzimidazole ribonucleosides, which have shown potential antiviral properties. One study demonstrated that these compounds could be active against human cytomegalovirus (HCMV) and herpes simplex virus type 1, highlighting their potential in antiviral drug development (Zou, Ayres, Drach, & Townsend, 1996).
Polyimide Synthesis : This chemical is a key intermediate in the synthesis of various aromatic polyimides. Research indicates that these polyimides exhibit excellent thermal stability, good mechanical properties, and low dielectric constants, making them suitable for applications in electronics and aerospace industries. For example, fluorinated polyimides derived from 2-Amino-3-chloro-5-nitrobenzotrifluoride show remarkable solubility and light transmittance, along with high thermal stability (Yang, Su, & Wu, 2004).
Environmental Analysis : 2-Amino-3-chloro-5-nitrobenzotrifluoride derivatives have been detected and analyzed in groundwater samples. This suggests its potential role as an environmental contaminant, necessitating monitoring and analysis in environmental studies (Lava, Aimo, Menegus, Pojana, & Marcomini, 2013).
Synthesis of Amino Benzoxazole Derivatives : It is involved in the synthesis of 2-aminobenzoxazole derivatives, compounds that have potential applications in pharmaceuticals and organic materials (Simov & Davidkov, 1981).
Safety and Hazards
This compound is associated with several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
2-chloro-4-nitro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJODFSUXHFZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549401 | |
Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-5-nitrobenzotrifluoride | |
CAS RN |
400-67-9 | |
Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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